molecular formula C2H8ClNO B096531 N,N-Dimethylhydroxylamine hydrochloride CAS No. 16645-06-0

N,N-Dimethylhydroxylamine hydrochloride

Cat. No.: B096531
CAS No.: 16645-06-0
M. Wt: 97.54 g/mol
InChI Key: HWWVAHCWJLGKLW-UHFFFAOYSA-N
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Description

N,N-Dimethylhydroxylamine hydrochloride: is a chemical compound with the molecular formula C2H8ClNO and a molecular weight of 97.54 g/mol . It is characterized by its hydroxylamine and methyl functional groups, and it appears as a white crystalline solid . This compound is widely used in various chemical reactions and processes due to its unique properties.

Mechanism of Action

Target of Action

N,N-Dimethylhydroxylamine hydrochloride is a versatile reagent used in a variety of chemical reactions. Its primary targets are organic compounds, particularly those involved in the synthesis of pharmaceuticals and pesticides .

Mode of Action

This compound acts as a nucleophile, donating its lone pair of electrons to electrophilic centers in other molecules. This results in the formation of new bonds and the modification of the target molecule .

Biochemical Pathways

The compound is used in the synthesis of Weinreb amides, which are intermediates in the Weinreb ketone synthesis . It’s also used in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability if administered in an appropriate solvent .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can be used to form Weinreb amides, which are useful intermediates in the synthesis of ketones .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents. For instance, it should be stored below +30°C to maintain its stability . Additionally, it’s sensitive to moisture, suggesting that it should be handled under dry conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Laboratory Synthesis: N,N-Dimethylhydroxylamine hydrochloride can be synthesized by reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate.

    Industrial Production: Industrial production typically involves obtaining a crude product of N,O-dimethylhydroxylamine hydrochloride with a purity of ≤95%.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N,N-Dimethylhydroxylamine hydrochloride is unique due to its dual methyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and polymers .

Properties

IUPAC Name

N,N-dimethylhydroxylamine;hydrochloride
Source PubChem
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InChI

InChI=1S/C2H7NO.ClH/c1-3(2)4;/h4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWVAHCWJLGKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5725-96-2 (Parent)
Record name N-Hydroxy-N,N-dimethylamine hydrochloride
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DSSTOX Substance ID

DTXSID30168107
Record name N-Hydroxy-N,N-dimethylamine hydrochloride
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Molecular Weight

97.54 g/mol
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Physical Description

Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name N-Hydroxy-N,N-dimethylamine hydrochloride
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Vapor Pressure

21.2 [mmHg]
Record name N-Hydroxy-N,N-dimethylamine hydrochloride
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CAS No.

16645-06-0
Record name Methanamine, N-hydroxy-N-methyl-, hydrochloride
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Record name N-Hydroxy-N,N-dimethylamine hydrochloride
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Record name 16645-06-0
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Record name N-Hydroxy-N,N-dimethylamine hydrochloride
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Record name N-hydroxy-N,N-dimethylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-Dimethylhydroxylamine hydrochloride in organic synthesis?

A1: this compound acts as a precursor to versatile aminating reagents. For instance, it reacts with methanesulfonyl chloride to yield N,N-dimethyl-O-(methylsulfonyl)hydroxylamine. This compound serves as an efficient electrophilic aminating agent, enabling the transfer of the dimethylamino (Me2N) group to various nucleophiles. []

Q2: How is this compound utilized in studying oxidation reactions?

A3: this compound serves as a model substrate to investigate the oxidative capabilities of transition metal complexes. Researchers have explored its oxidation by hexachloroiridate(IV) to understand the kinetics, mechanisms, and influencing factors of electron transfer processes involving transition metals and amine-based compounds. []

Q3: Is there a specific reaction involving this compound that produces methylenecyclohexane?

A4: Yes, this compound plays a crucial role in the decomposition of N,N-dimethylcyclohexylmethylamine. When heated, N,N-dimethylcyclohexylmethylamine undergoes thermal decomposition in the presence of this compound, yielding methylenecyclohexane as one of the products. This reaction highlights the compound's involvement in facilitating specific chemical transformations. []

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